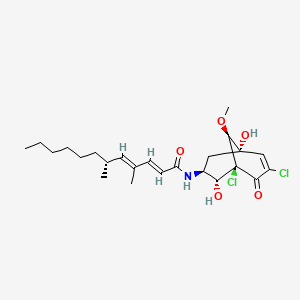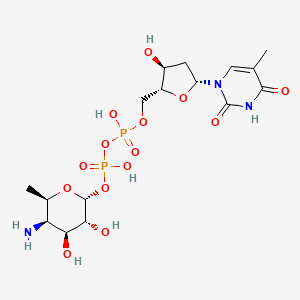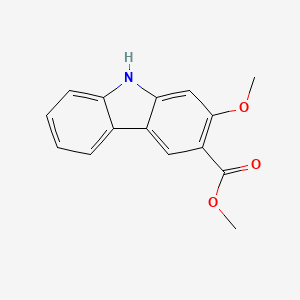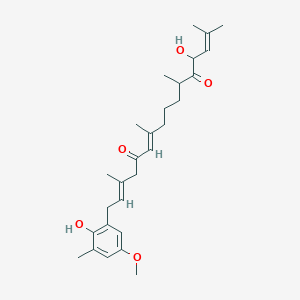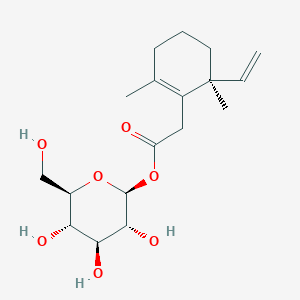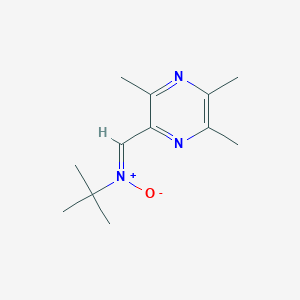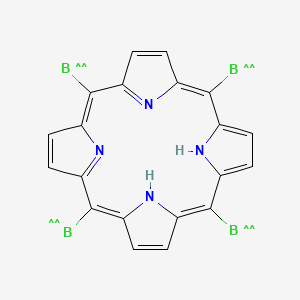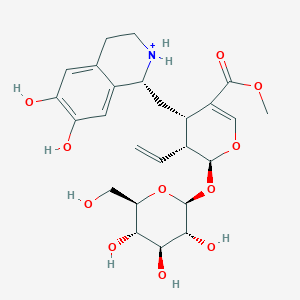
Deacetylipecoside(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylipecoside(1+) is an organic cation that is the conjugate acid of deacetylipecoside, arising from protonation of the secondary amino group; major species at pH 7.3. It is a conjugate acid of a deacetylipecoside.
Applications De Recherche Scientifique
Deacetylipecoside Synthase (DIS) Characterization
Deacetylipecoside synthase (DIS), an enzyme responsible for the condensation of dopamine and secologanin to form the (R)-epimer of deacetylipecoside, has been studied for its characteristics. The enzyme was purified from the leaves of Alangium lamarckii and exhibited high substrate specificity, primarily toward dopamine. It plays a crucial role in producing (R)-deacetylipecoside, which contributes to the formation of tetrahydroisoquinoline monoterpene glucosides. The enzyme activity is not inhibited by dopamine but is inhibited by compounds like alangimakine and dehydroalangimakine. These findings provide insights into the biochemical pathways involving deacetylipecoside and offer a basis for further research on its biosynthesis and potential applications in phytochemical and pharmacological studies (De-Eknamkul et al., 2000).
Role in Epigenetic Regulation and Potential Therapeutic Applications
Epigenetic Modifications and Cancer Therapy
Deacetylipecoside(1+) and related compounds have been studied for their roles in epigenetic modifications, primarily through the regulation of histone deacetylase enzymes (HDACs). HDACs are crucial in regulating gene expression, cellular processes, and have been identified as potential cancer drug targets. The inhibition of HDACs has been associated with cellular growth arrest, differentiation, and apoptosis in cancer cells. Various studies have explored the therapeutic potential of HDAC inhibitors in cancer treatment, highlighting their ability to induce antitumor effects and the potential for use in combination therapies. This research provides a foundation for understanding the mechanistic role of specific HDACs in cancer and the development of targeted therapies (Rosato & Grant, 2005).
Propriétés
Formule moléculaire |
C25H34NO11+ |
|---|---|
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
methyl (2S,3R,4S)-4-[[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/p+1/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1 |
Clé InChI |
MTAVTRZTGFLKSC-MDXCLUIBSA-O |
SMILES isomérique |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)
![1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)

